2-アミノアセトフェノン塩酸塩

概要

説明

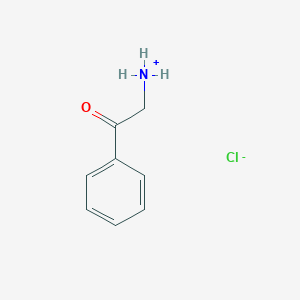

フェナシルアミン塩酸塩、別名2-アミノアセトフェノン塩酸塩は、分子式C8H10ClNOの有機化合物です。わずかに黄色からベージュ色の結晶性固体です。この化合物は、有機合成や医薬品化学など、さまざまな分野での用途で知られています。

科学的研究の応用

Phenacylamine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is used in the study of enzyme mechanisms and protein interactions.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

準備方法

フェナシルアミン塩酸塩は、いくつかの方法で合成することができます。

デラップ反応: これは、フェナシルブロミドとヘキサメチレンテトラミンから得られた第4級塩の加水分解を伴います.

ガブリエル反応: この方法は、N-フェナシルフタリミドの加水分解を伴います.

還元または触媒水素化: この方法は、α-オキシミノアセトフェノンの還元または触媒水素化を伴います.

工業的な設定では、合成は通常、α-フェニルエチルアミンとtert-ブチルヒポクロライトを乾燥ベンゼン中で反応させ、続いて無水メタノール中でナトリウムメトキシドを添加することによって行われます .

化学反応の分析

フェナシルアミン塩酸塩は、以下を含むさまざまな化学反応を受けます。

酸化: 対応するケトンまたはカルボン酸を形成するように酸化することができます。

還元: 1級アミンを形成するように還元することができます。

置換: 求核置換反応を起こしてさまざまな誘導体を形成することができます。

これらの反応で一般的に使用される試薬には、tert-ブチルヒポクロライト、ナトリウムメトキシド、無水メタノールなどがあります . これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

4. 科学研究での用途

フェナシルアミン塩酸塩は、科学研究で幅広い用途を持っています。

化学: さまざまな有機化合物の合成における中間体として使用されます。

生物学: 酵素機構とタンパク質相互作用の研究に使用されます。

作用機序

フェナシルアミン塩酸塩の作用機序には、さまざまな分子標的や経路との相互作用が含まれます。 それは置換反応で求核剤として作用することができ、そのアミン基は生物学的分子との水素結合やその他の相互作用に関与することができます .

類似化合物との比較

フェナシルアミン塩酸塩は、以下の類似化合物と比較できます。

2-アミノ-1-フェニルエタノール: この化合物は類似の構造をしていますが、官能基と反応性で異なります.

2′-アミノアセトフェノン: この化合物は密接に関連していますが、塩酸基がありません.

O-ベンジルヒドロキシルアミン塩酸塩: この化合物は、異なる官能基と用途を持っています.

フェナシルアミン塩酸塩は、その特定の反応性とさまざまな分野での用途のためにユニークです。

特性

IUPAC Name |

2-amino-1-phenylethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5H,6,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVXGFPPAIUELDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884168 | |

| Record name | Ethanone, 2-amino-1-phenyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5468-37-1 | |

| Record name | 2-Aminoacetophenone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5468-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5468-37-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25398 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 2-amino-1-phenyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethanone, 2-amino-1-phenyl-, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminomethylphenylketone hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main reaction Phenacylamine Hydrochloride is known for in the context of these research papers?

A1: Phenacylamine Hydrochloride is primarily used as a building block for synthesizing substituted pyrroles and guanine 7-oxide derivatives. [, , ] For example, it reacts with β-Aminoenones to yield a mixture of 2- and 3-acylpyrroles. This reaction proceeds in two steps: first, forming an isolable β-phenacylaminoenone intermediate and then cyclizing to produce the final pyrrole products. The specific product ratio (2- vs. 3-acylpyrrole) depends on the substituents present on the initial reactants. []

Q2: Can you provide an example of how Phenacylamine Hydrochloride is used in the synthesis of a specific molecule?

A2: One prominent example is the synthesis of the antitumor antibiotic Guanine 7-oxide. [] Researchers utilized Phenacylamine Hydrochloride to create various N-substituted phenacylamine hydrochloride intermediates by reacting it with different primary amines. These intermediates were then condensed with chloropyrimidinone, followed by cyclization, ultimately yielding a series of 9-substituted Guanine 7-oxide derivatives. This synthesis pathway highlights the versatility of Phenacylamine Hydrochloride in constructing complex molecules with potential therapeutic applications. []

Q3: Are there any alternative synthetic routes that avoid using transition metals for synthesizing 3-Alkynylpyrrole-2-carboxylates?

A3: Yes, one of the research papers describes a transition metal-free method for synthesizing 3-Alkynylpyrrole-2-carboxylates. [] This method utilizes Phenacylamine Hydrochloride or glycine esters, reacting them with diynones. The reaction proceeds through a Michael addition followed by intramolecular cyclodehydration, efficiently yielding the desired pyrrole products with water as the sole byproduct. This approach offers a potentially more sustainable and environmentally friendly alternative to traditional transition metal-catalyzed reactions. []

Q4: How does the structure of the starting materials impact the outcome of reactions involving Phenacylamine Hydrochloride?

A4: The structure of the starting materials, particularly the substituents present, plays a crucial role in determining the reaction pathway and product selectivity. [] For instance, when reacting with β-Aminoenones, the substituents on both the enone and the Phenacylamine Hydrochloride influence whether the reaction favors the formation of 2-acylpyrroles, 3-acylpyrroles, or a mixture of both. Understanding these structure-activity relationships is essential for designing synthetic strategies and predicting the outcomes of reactions involving Phenacylamine Hydrochloride. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

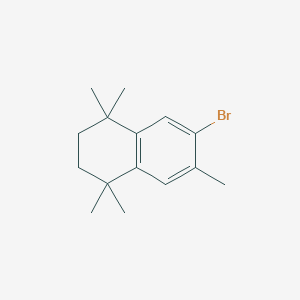

![Bicyclo[2.2.0]hexane, 1-bromo-(9CI)](/img/structure/B45524.png)

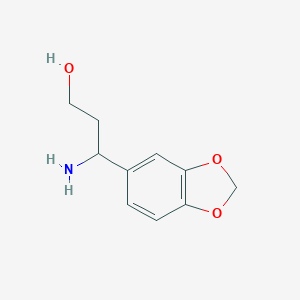

![N-Tricyclo[3.3.1.13,7]dec-1-yl-1H-Indazole-3-carboxamide](/img/structure/B45530.png)

![5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45535.png)